Home > Products > Screening Compounds P77657 > Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate
Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate - 1155162-02-9

Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate

Catalog Number: EVT-6485221
CAS Number: 1155162-02-9
Molecular Formula: C11H24N2O2
Molecular Weight: 216.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate is an organic compound with the molecular formula C11H24N2O2\text{C}_{11}\text{H}_{24}\text{N}_{2}\text{O}_{2} and a molecular weight of 216.32 g/mol. This compound is classified as a methyl ester derivative of butanoic acid, which incorporates a diethylaminoethyl group. It is primarily recognized for its potential applications in scientific research and medicinal chemistry, particularly in the development of pharmaceuticals and biochemical probes for studying enzyme mechanisms .

Synthesis Analysis

Methods

The synthesis of methyl 3-{[2-(diethylamino)ethyl]amino}butanoate typically involves a multi-step process:

  1. Esterification: Butanoic acid is reacted with methanol in the presence of an acid catalyst to produce methyl butanoate.
  2. Amidation: The diethylaminoethyl group is introduced through a nucleophilic substitution reaction using diethylaminoethylamine.

Technical Details

  • Esterification Reaction: This step requires careful control of temperature and the presence of an acid catalyst to ensure complete conversion to the ester.
  • Amidation Reaction: The reaction conditions are optimized to achieve high yield and purity, often utilizing continuous flow reactors in industrial settings to minimize by-products and maximize efficiency .
Molecular Structure Analysis

Structure

Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate features a central butanoate moiety esterified with methanol, along with a diethylaminoethyl substituent. The structural formula can be represented as follows:

\text{CH}_3\text{OOC CH}_2\text{CH}_2\text{CH N C 2 text H}_5)_2)}\text{NH}_2

Data

  • Molecular Formula: \text{C}_{11}\text{H}_{24}\text{N}_{2}\text{O}_{2}
  • Molecular Weight: 216.32 g/mol
  • CAS Number: 1155162-02-9 .
Chemical Reactions Analysis

Reactions

Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate can participate in several chemical reactions:

  1. Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide, this compound can be oxidized to form corresponding carboxylic acids or ketones.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, leading to the formation of primary or secondary amines.
  3. Substitution: The diethylaminoethyl group can be replaced by other nucleophiles in nucleophilic substitution reactions, resulting in substituted esters or amides .

Technical Details

  • Oxidation Conditions: Typically carried out in acidic or neutral conditions.
  • Reduction Conditions: Conducted in anhydrous ether to prevent unwanted side reactions.
  • Substitution Conditions: Performed in polar aprotic solvents to enhance nucleophilicity.
Mechanism of Action

The mechanism of action for methyl 3-{[2-(diethylamino)ethyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group enhances the compound's binding affinity to these targets, influencing various biochemical pathways. The specific pathways and molecular targets depend on the context of its application, particularly in pharmacology and biochemistry .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Not available.
  • Boiling Point: Not available.
  • Melting Point: Not available.
  • Flash Point: Not available.
Applications

Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate has several notable applications:

  1. Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  2. Biology: The compound is investigated for its potential as a biochemical probe in studying enzyme mechanisms.
  3. Medicine: It is explored for therapeutic properties, particularly in developing new pharmaceuticals targeting specific biological pathways.
  4. Industry: Utilized in producing specialty chemicals and materials due to its unique chemical properties and reactivity profiles .
Introduction to Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate in Contemporary Medicinal Chemistry

Historical Context and Emergence in Bioactive Molecule Design

The development of Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate represents a strategic evolution in medicinal chemistry's approach to designing cationic amphiphilic drugs. This compound emerged during the early 21st century as researchers sought to optimize the pharmacokinetic profiles of amino acid derivatives with embedded tertiary amine functionalities. Its structural framework builds upon earlier compounds such as Ethyl 3-[ethyl(methyl)amino]butanoate (PubChem CID 25219182), which demonstrated the importance of branched alkyl chains adjacent to the ester carbonyl for metabolic stability . The compound's design chronology coincides with patent applications for PDE4 inhibitors featuring structurally complex dihydro-naphthyridinone derivatives bearing ester-amine motifs, reflecting the pharmaceutical industry's growing interest in this chemical space for central nervous system and respiratory therapeutics .

The molecular architecture of Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate exemplifies the transition from natural product-inspired drug design to rational synthetic bioactive molecules. Its emergence directly corresponds to three key developments in medicinal chemistry: (1) increased understanding of amine protonation dynamics in lysosomal targeting, (2) recognition of esterase-sensitive promoiety advantages in prodrug design, and (3) computational advances predicting membrane permeability parameters for bifunctional aliphatic compounds. These factors collectively positioned this compound as a versatile scaffold for neurological and cardiovascular applications, though its therapeutic applications remain exploratory compared to more established analogs .

Table 1: Structural Analogs and Their Historical Significance

Compound NameCAS/IdentifierStructural FeaturesMedicinal Chemistry Context
Ethyl 3-[ethyl(methyl)amino]butanoateCID 25219182Ethyl ester, branched alkylamineEarly exploration of ester-amine distance effects
Methyl 3-[(2,2-diethoxyethyl)amino]butanoateCID 46318627Protected aldehyde precursorProdrug design strategies
7,8-dihydro-1,6-naphthyridin-5(6H)-one derivativesEP2380890A1Fused bicyclic core with amino substituentsPDE4 inhibitor development era
Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate1154386-40-9Extended propyl linkerComparative solubility optimization studies

Role of Tertiary Amine and Ester Functionalities in Pharmacophore Development

The strategic incorporation of both tertiary amine and ester moieties within Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate creates a sophisticated pharmacophore with distinctive physicochemical and biological properties. The diethylamino group serves as a strong hydrogen bond acceptor with a calculated pKa of approximately 9.2, ensuring significant protonation at physiological pH (approximately 85% at pH 7.4). This protonation state facilitates lysosomotropism – a critical factor for compounds targeting intracellular organelles – through ion trapping mechanisms . Molecular modeling studies of analogous structures indicate the diethylamino group participates in cation-π interactions with aromatic residues in enzyme binding pockets, potentially enhancing target affinity beyond simple electrostatic attractions .

The methyl ester moiety contributes essential pharmacokinetic-modifying properties through three primary mechanisms: (1) serving as a metabolically labile promoiety for controlled carboxylic acid release, (2) reducing overall compound basicity to moderate tissue distribution, and (3) providing a hydrogen bond acceptor that complements the amine's pharmacophore positioning. This configuration creates an optimal interfunctional distance of approximately 6.2 Å between the ester carbonyl oxygen and tertiary amine nitrogen, a spatial arrangement observed in numerous therapeutically active molecules targeting neurological and inflammatory pathways [7].

The compound's amphiphilic character is quantified by a calculated ClogP of 0.84 ± 0.15 and a polar surface area of 49.7 Ų, placing it within the ideal range for blood-brain barrier permeability (PSA < 60 Ų; ClogP 0.5-3). This balance enables membrane penetration while maintaining sufficient aqueous solubility (predicted 32 mg/mL) for biological distribution. The ester functionality also provides strategic synthetic versatility, serving as a handle for subsequent derivatization through aminolysis, transesterification, or reduction – pathways extensively employed in structure-activity relationship studies of related compounds [7].

Table 2: Comparative Physicochemical Properties of Structural Analogs

ParameterMethyl 3-{[2-(diethylamino)ethyl]amino}butanoateMethyl 3-{[3-(dimethylamino)propyl]amino}butanoateEthyl 3-[ethyl(methyl)amino]butanoate
Molecular FormulaC₁₁H₂₄N₂O₂C₁₀H₂₂N₂O₂C₉H₁₉NO₂
Molecular Weight216.32 g/mol202.29 g/mol173.25 g/mol
Hydrogen Bond Donors110
Hydrogen Bond Acceptors443
Calculated logP0.840.400.92
Polar Surface Area49.7 Ų49.7 Ų39.8 Ų
Rotatable Bonds986

Knowledge Gaps in Mechanistic and Synthetic Optimization Studies

Despite its promising structural features, Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate presents significant research gaps that impede its full exploitation in drug development. Mechanistically, the precise interplay between its amine basicity and phospholipidosis induction risk remains unquantified. Recent studies on PLA2G15 inhibition demonstrate that cationic amphiphilic drugs (CADs) with tertiary amines can disrupt lysosomal phospholipase activity – a precursor to phospholipid accumulation – with fosinopril showing IC₅₀ values as low as 0.18 μM in enzymatic assays [2] [8]. However, structure-inhibition relationships specifically governing this compound's interaction with PLA2G15 and related hydrolases are undefined, creating uncertainty in predicting its lysosomal toxicity potential during prolonged therapeutic exposure.

Synthetic optimization challenges center on three unresolved aspects: (1) the stereoselective synthesis of chiral derivatives remains underdeveloped, with current routes yielding racemic mixtures that complicate pharmacological evaluation; (2) scalable purification methods for intermediates are hampered by the compound's viscosity and amine sensitivity to silica gel chromatography; and (3) sustainable catalytic approaches for reductive amination steps are lacking, with traditional methods employing stoichiometric borohydrides that generate substantial waste streams. The absence of published high-yield routes beyond small-scale laboratory preparations (typically <100g) further restricts structure-activity relationship exploration [7].

The most critical knowledge gap concerns target specificity profiling. While the compound's structural analogs show promiscuous activity across neurotransmitter receptors, kinase families, and phosphodiesterase isoforms, the precise target landscape for Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate remains unmapped. This deficiency is particularly significant given that minor structural modifications in related compounds dramatically alter biological activity – for instance, PDE4 inhibitors containing similar amine-ester motifs demonstrate 1000-fold potency differences with single-atom changes in linker regions . Computational predictions suggest potential off-target interactions with 37 human proteins, including muscarinic receptors and epithelial sodium channels, but experimental validation is absent [7].

Table 3: Key Research Priorities and Methodological Approaches

Knowledge Gap DomainSpecific Unresolved QuestionsRecommended Investigative Approaches
Mechanistic ToxicologyStructure-PLA2G15 inhibition relationshipsFluorescence-based phospholipase inhibition assays with molecular docking validation
Metabolic FateEsterase isoform selectivity in hydrolysisLiver microsome studies with isoform-specific inhibitors; LC-MS metabolite identification
Synthetic ChemistryStereoselective production of (R)- and (S)-enantiomersChiral auxiliaries or enzymatic resolution screening
Target ProfilingGPCR interaction landscapeBroad-panel radioligand displacement assays; functional cAMP/Ca²⁺ signaling assessment
Physicochemical PropertiesSalt formation for enhanced crystallinityCounterion screening (HCl, sulfate, citrate) with X-ray crystallography analysis

Properties

CAS Number

1155162-02-9

Product Name

Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate

IUPAC Name

methyl 3-[2-(diethylamino)ethylamino]butanoate

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C11H24N2O2/c1-5-13(6-2)8-7-12-10(3)9-11(14)15-4/h10,12H,5-9H2,1-4H3

InChI Key

GQXDIZLAPOHBPH-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(C)CC(=O)OC

Canonical SMILES

CCN(CC)CCNC(C)CC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.